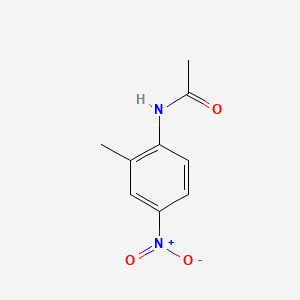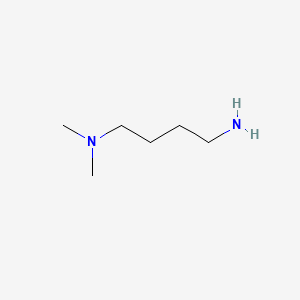
N-(pyridin-2-ylmethyl)aniline
Overview
Description
Benzyl(2-pyridyl)amine is an organic compound that features a benzyl group attached to a 2-pyridylamine moiety
Mechanism of Action
Target of Action
N-(pyridin-2-ylmethyl)aniline, also known as Phenyl-pyridin-2-ylmethyl-amine, is a compound that has been studied in the context of various chemical reactions . . It’s worth noting that the compound has been used in the synthesis of various N-(hetero)arylamides .
Mode of Action
It has been involved in oxidative amidation reactions, where it acts as an intermediate . In these reactions, it interacts with other compounds under the influence of catalysts like copper acetate and elemental sulfur in DMSO .
Biochemical Pathways
Its role in the synthesis of n-(hetero)arylamides suggests it may influence pathways where these compounds are involved .
Result of Action
Its role as an intermediate in the synthesis of various n-(hetero)arylamides suggests it contributes to the formation of these compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in oxidative amidation reactions, the presence of catalysts like copper acetate and elemental sulfur in DMSO is crucial for its role as an intermediate . The reaction conditions, such as temperature and concentration of the reactants, can also affect its action .
Biochemical Analysis
Biochemical Properties
N-(pyridin-2-ylmethyl)aniline plays a significant role in biochemical reactions, particularly in the detection of metal ions. It has been shown to act as an effective fluorescent probe for copper ions (Cu²⁺) in aqueous solutions . The compound exhibits high sensitivity and selectivity for copper ions over other metal ions, making it a valuable tool for studying copper-related biochemical processes. This compound interacts with copper ions through coordination bonds, forming a stable complex that results in a measurable fluorescent signal. This interaction is crucial for detecting and quantifying copper ions in biological and environmental samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. This compound has been shown to be stable under near-neutral pH conditions, which is advantageous for its use in biological samples . Its long-term effects on cellular function and potential degradation products need to be thoroughly investigated to ensure accurate and reliable results.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(2-pyridyl)amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-aminopyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods: In industrial settings, the synthesis of Benzyl(2-pyridyl)amine may involve more scalable processes, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-pyridyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl or pyridyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Benzyl(2-pyridyl)amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
2,2’-Dipyridylamine: Similar in structure but with two pyridyl groups.
Benzylamine: Lacks the pyridyl group, making it less versatile in coordination chemistry.
Pyridylmethylamine: Similar but with different positioning of the pyridyl and methyl groups.
Uniqueness: Benzyl(2-pyridyl)amine is unique due to its combination of a benzyl group and a 2-pyridylamine moiety, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCFXBBBKDOQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195810 | |
| Record name | N-Phenylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4329-81-1 | |
| Record name | N-Phenyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpyridine-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylpyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyridine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















